![molecular formula C23H21N3O2 B2402175 7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 840473-11-2](/img/structure/B2402175.png)
7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
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Description
7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.44. The purity is usually 95%.
BenchChem offers high-quality 7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Catalytic Protodeboronation : While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) is less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the synthesis of diverse compounds.
- Formal Anti-Markovnikov Hydromethylation : The same protocol used for protodeboronation was paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
- Potential Neuroprotective Properties : The compound’s structure suggests potential neuroprotective effects. Researchers have evaluated its ability to reduce α-synuclein (α-syn) aggregation in vitro. This is crucial in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s .
- In Vitro Anticancer Activity : The compound has undergone screening for anticancer properties. Researchers synthesized derivatives and tested their effects against cancer cells. Further studies are needed to explore its full potential in cancer therapy .
- Application in Total Synthesis : The protodeboronation method was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have interesting biological activities and serve as targets for synthetic chemists .
- Stereoselective Hydroboration : Researchers have prepared enantioenriched boronic esters via stereoselective hydroboration. The subsequent protodeboronation of these esters occurs with high stereospecificity, making it a valuable tool for asymmetric synthesis .
Organic Synthesis and Protodeboronation
Hydromethylation of Alkenes
Neuroprotective Agents
Anticancer Screening
Total Synthesis of Natural Products
Enantioselective Synthesis
properties
IUPAC Name |
7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-21-10-6-9-18-20-15-19(16-7-4-3-5-8-16)25-26(20)23(28-22(18)21)17-11-13-24-14-12-17/h3-14,20,23H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMIRONZCQHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.